![molecular formula C10H8ClNO B2845160 3-Chloro-8-methoxyisoquinoline CAS No. 129959-08-6](/img/structure/B2845160.png)
3-Chloro-8-methoxyisoquinoline
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Overview
Description
3-Chloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-Chloro-8-methoxyisoquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached at the 3rd and 8th positions respectively .Physical And Chemical Properties Analysis
3-Chloro-8-methoxyisoquinoline has a predicted density of 1.267±0.06 g/cm3 and a predicted boiling point of 333.0±22.0 °C . The compound is a powder at room temperature .Scientific Research Applications
Chemosensor Development
One application in the field of chemical sensing involves the use of chloro-methoxyquinoline derivatives as chemosensors for metal ions. For instance, a study demonstrated that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd^2+ ions over other tested metal ions via a significant increase in fluorescence, indicating potential use in environmental monitoring and food safety (L. Prodi et al., 2001).
Heterocycle Synthesis
3-Chloro-8-methoxyisoquinoline and its derivatives could be used in the synthesis of various heterocycles. For example, α-Chloroaldehydes have been utilized in rhodium-catalyzed syntheses of isoquinolones and dihydroisoquinolins, suggesting that chloro-methoxyisoquinoline compounds may serve as precursors or intermediates in pharmaceutical and organic chemistry (Ji-Rong Huang & C. Bolm, 2017).
Corrosion Inhibition
Another application is in corrosion inhibition, where derivatives of 8-hydroxyquinoline, a structural analog, have been studied for their anti-corrosion properties in various metals, suggesting that chloro-methoxyisoquinoline derivatives might also serve as effective corrosion inhibitors in acidic media (Dhaybia Douche et al., 2020).
Fluorescent Probes and Photoelectric Properties
Chloro-methoxyisoquinoline derivatives could also find application as fluorescent probes or in the development of materials with unique photoelectric properties. A study on a π-conjugated polymer containing 8-methoxyquinoline units highlighted its potential in detecting metal ions and biological applications due to its high fluorescence quantum yield (Y. Deng et al., 2017).
Anticancer Research
Furthermore, chloroquinoline derivatives have been explored for their anticancer properties, suggesting that 3-Chloro-8-methoxyisoquinoline could be a candidate for developing new antitumor agents. The synthesis and biological evaluation of various quinolin-4-one derivatives have revealed potent cytotoxic activities against a range of cancer cell lines, hinting at the therapeutic potential of chloro-methoxyisoquinoline derivatives in oncology (Li-Chen Chou et al., 2010).
Mechanism of Action
Target of Action
Isoquinoline derivatives have been studied for their potential antifungal properties .
Mode of Action
Isoquinoline derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Isoquinoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Isoquinoline derivatives have shown potential antifungal activity, suggesting they may exert effects at the cellular level .
Safety and Hazards
properties
IUPAC Name |
3-chloro-8-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGEQXHFZGVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-8-methoxyisoquinoline | |
CAS RN |
129959-08-6 |
Source
|
Record name | 3-chloro-8-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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